1-(Methoxymethyl)-1H-indazole

Description

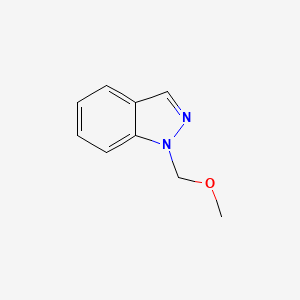

1-(Methoxymethyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a methoxymethyl group (-CH2OCH3) at the 1-position. Indazoles are bicyclic aromatic systems composed of a benzene ring fused to a pyrazole ring. The methoxymethyl substituent introduces both steric bulk and electron-donating properties, influencing the compound’s reactivity, solubility, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-11-9-5-3-2-4-8(9)6-10-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASRBVPQLTTYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation proceeds via deprotonation of 1H-indazole using a strong base, followed by reaction with chloromethyl methyl ether (MOM-Cl). Sodium hydride (NaH) in N,N-dimethylformamide (DMF) is employed to generate the indazole anion, which attacks the electrophilic chlorine atom of MOM-Cl. The reaction is typically conducted at room temperature for 30 minutes, achieving an 80% yield after purification by silica gel chromatography.

Data Table 1: Reaction Parameters for Direct Alkylation

| Parameter | Value |

|---|---|

| Starting material | 1H-Indazole (20 mmol) |

| Alkylating agent | Chloromethyl methyl ether |

| Base | Sodium hydride (60% in oil) |

| Solvent | DMF |

| Temperature | Room temperature (25°C) |

| Reaction time | 30 minutes |

| Yield | 80% |

Optimization and Scalability

Key optimizations include:

-

Base selection : NaH outperforms weaker bases (e.g., K2CO3) due to its ability to fully deprotonate the indazole NH group.

-

Solvent effects : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the indazole anion.

-

Workup : Extraction with ethyl acetate and subsequent column chromatography (pentane:diethyl ether = 10:1) effectively isolates the product.

Alternative Synthetic Routes

While direct alkylation remains the primary method, emerging strategies explore radical-mediated and transition-metal-catalyzed pathways.

Data Table 2: Key Parameters for Silver-Mediated Amination

| Parameter | Value |

|---|---|

| Catalyst | AgNTf2 (2 equiv) |

| Additive | Cu(OAc)2 (0.5 equiv) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 80°C |

| Reaction time | 24 hours |

Cyclization of Hydrazone Precursors

Hydrazone annulation represents another indirect route. For example, 1,1-dialkylhydrazones can undergo aryne-mediated cyclization to form indazoles. While this method primarily targets unsubstituted indazoles, modifying the hydrazone with a methoxymethyl group prior to cyclization could yield the desired product.

Industrial-Scale Considerations

Large-scale production of this compound requires addressing:

-

Cost efficiency : Replacing NaH with cheaper bases (e.g., NaOH) in biphasic systems.

-

Safety : MOM-Cl is moisture-sensitive and toxic; continuous flow reactors minimize handling risks.

-

Purification : Distillation or crystallization may replace chromatography for economic viability.

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the indazole ring or the methoxymethyl group, leading to different products.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction can produce methoxymethyl alcohol.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of indazole, including 1-(Methoxymethyl)-1H-indazole, exhibit significant anticancer properties. For instance, studies have synthesized various indazole derivatives that showed promising inhibitory effects against several cancer cell lines. One notable example is the compound identified as having an IC50 value of 5.15 µM against K562 leukemia cells, indicating its potential as a therapeutic agent for leukemia treatment .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6o | K562 | 5.15 |

| Compound 119 | BRAFV600-mutant melanoma | 20 (ERK 1) / 7 (ERK 2) |

| Compound 100 | KG1 | <4.1 |

Inhibition of Enzymes

The compound has also been explored for its enzyme inhibitory activities. For example, several studies have reported the synthesis of indazole derivatives that target fibroblast growth factor receptors (FGFR), with some compounds showing IC50 values as low as 2.9 nM, indicating potent inhibition . The mechanism involves structural optimization to enhance binding affinity and selectivity towards the target enzyme.

Table 2: FGFR Inhibitory Activities of Indazole Derivatives

| Compound | FGFR Type | IC50 (nM) |

|---|---|---|

| Compound 99 | FGFR1 | 2.9 |

| Compound 101 | FGFR1 | 69.1 |

| Compound 102 | FGFR1 | 30.2 |

Anti-inflammatory and Immunomodulatory Effects

Indazoles have also been investigated for their anti-inflammatory properties. Compounds with the indazole scaffold have shown potential in inhibiting indoleamine-2,3-dioxygenase (IDO), an enzyme involved in immune regulation and inflammation. One study reported a compound with an IC50 value of 5.3 µM against IDO, suggesting its possible role in modulating immune responses .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of indazole derivatives. Structure-activity relationship (SAR) studies have identified key substituents that enhance activity against specific targets.

Key Findings from SAR Studies

- The presence of fluorine substituents at specific positions on the indazole ring has been shown to improve enzyme inhibitory activity.

- Modifications at the 4 and 6 positions of the indazole scaffold significantly influence potency against cancer cell lines and enzymes like FGFR and IDO .

Case Studies and Clinical Relevance

Several case studies highlight the practical applications of indazole derivatives in clinical settings.

Clinical Trials

One prominent case study involved a series of indazole derivatives tested in clinical settings for their safety and efficacy in treating cancer patients with specific mutations (e.g., BRAFV600). The results indicated that certain compounds were well tolerated and exhibited significant antitumor activity .

Pharmacokinetic Profiles

Pharmacokinetic evaluations have shown that some indazole derivatives possess favorable absorption and bioavailability profiles, making them suitable candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-indazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indazole ring and methoxymethyl group. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Substituent Variations on the Indazole Core

The 1-position of indazole is a common site for functionalization. Below is a comparison of 1-(methoxymethyl)-1H-indazole with structurally related compounds:

Key Observations :

Alkylation Strategies

The synthesis of 1-substituted indazoles often involves alkylation of the indazole nitrogen. For example:

Optimization Insights :

Kinase Inhibitors

- FGFR Inhibitors : Derivatives like compound 105 (pan-FGFR IC50 = 0.9–6.1 nM) incorporate indazole cores with bulky substituents for target selectivity .

- Microtubule Targeting : Indazole derivatives with Mannich bases (e.g., 3-(piperazin-1-yl)methyl-1H-indazole) show antitubulin activity, critical for anticancer agents .

Role of Methoxymethyl Substituent: The -OCH3 group in this compound may enhance solubility and metabolic stability compared to nonpolar groups, though pharmacokinetic studies are needed.

Biological Activity

1-(Methoxymethyl)-1H-indazole is a synthetic compound that belongs to the indazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a methoxymethyl group attached to the indazole ring, providing unique properties that may be beneficial in drug development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

The presence of the methoxymethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Studies have shown that this compound can modulate androgen receptors, which play a crucial role in prostate cancer. This modulation suggests potential applications in developing new anticancer therapies.

- Synthetic Versatility : The compound's unique functional groups allow it to participate in various chemical reactions, making it a versatile candidate for further synthetic modifications aimed at enhancing its biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Modulates androgen receptors; potential prostate cancer treatment | |

| Synthetic Chemistry | Versatile reactivity in organic synthesis |

Case Studies and Research Findings

Several studies have explored the pharmacological effects and mechanisms of action of this compound:

- Androgen Receptor Modulation : A study highlighted the compound's ability to bind to androgen receptors, demonstrating its potential as a therapeutic agent in treating hormone-dependent cancers. The binding affinity and subsequent biological responses were analyzed using cell line models.

- Metabolic Pathways : Research has examined the metabolic fate of indazole derivatives, including this compound, using advanced techniques like UPLC-MS/MS. These studies focus on identifying major metabolites and understanding how they contribute to the compound's overall pharmacological profile .

- Safety Profile Assessment : Preliminary toxicity studies indicate that this compound possesses a favorable safety profile, which is critical for its development as a therapeutic agent. Further investigations are ongoing to establish comprehensive safety data .

Q & A

Q. In Vitro Assays :

Q. In Vivo Models :

- Rodent Studies : Administer compound at 10–50 mg/kg to assess pharmacokinetics (e.g., half-life, bioavailability) .

Advanced Research Questions

Q. How do structural modifications at the C3 and C7 positions affect the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- C3 Substitution :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding affinity to targets like tubulin (IC₅₀ reduced by 40% vs. unsubstituted analogs) .

- Bulkier Groups (e.g., piperazinyl) : Improve solubility but may reduce membrane permeability .

- C7 Substitution :

- Methoxy vs. Methyl : Methoxy groups increase metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) .

- Data Table :

| Substituent Position | Group | Activity (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|---|

| C3 | Cl | 12.5 | 0.8 |

| C3 | Piperazinyl | 18.9 | 2.1 |

| C7 | OMe | 15.2 | 1.5 |

| Data from SAR studies on indazole derivatives . |

Q. How can conflicting data on cardiovascular activity in analogs be resolved?

- Resolution Strategies :

Controlled Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .

In Vivo Validation : Compare hypotensive effects in normotensive vs. hypertensive rodent models to contextualize contradictory in vitro results .

Computational Modeling : Use molecular docking to predict binding modes to adrenergic receptors and identify off-target interactions .

Q. What computational tools are effective in designing this compound analogs with improved target selectivity?

- Methodology :

Docking Software (e.g., AutoDock Vina) : Predict binding affinities to targets like EGFR or PARP .

QSAR Models : Train models using datasets of indazole derivatives to correlate substituent properties (e.g., logP, polar surface area) with activity .

ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.